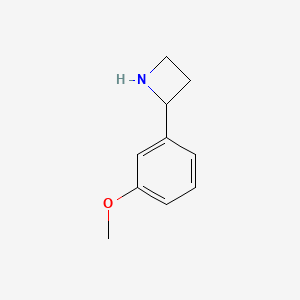

2-(3-Methoxyphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWREHODVFMFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660758 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777887-12-4 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While not extensively cataloged, its structural motif, the 2-arylazetidine, is a privileged scaffold in medicinal chemistry. This document delineates its nomenclature, physicochemical properties, a robust synthetic pathway, and its potential applications, grounded in established scientific literature.

Compound Identification and Nomenclature

The compound in focus is systematically identified by the following nomenclature:

-

IUPAC Name: this compound

-

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of early 2026. This suggests it may be a novel compound or one that has not been widely registered, highlighting its potential for new intellectual property.

The structure consists of a four-membered saturated nitrogen-containing heterocycle, azetidine, substituted at the 2-position with a 3-methoxyphenyl group.

Physicochemical and Structural Characteristics

The azetidine ring confers unique properties upon a molecule. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity provide distinct three-dimensional exit vectors compared to larger, more flexible saturated heterocycles.[1] These features are highly desirable in drug design for optimizing ligand-target interactions and improving pharmacokinetic profiles.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | Calculated |

| Molecular Weight | 163.22 g/mol | Calculated |

| XLogP3 | 1.5 | Predicted (PubChem) |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Topological Polar Surface Area | 21.3 Ų | Predicted (PubChem) |

Note: Predicted values are based on computational models for structurally similar compounds, such as those found in PubChem, and should be confirmed experimentally.

The presence of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding interactions through hydrogen bonding or steric effects.

Synthesis of this compound

The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several reliable methods have been established. A general and convenient route proceeds via an imino-aldol reaction to form a β-amino ester, followed by reduction and subsequent cyclization.[3]

Rationale for Synthetic Strategy

This multi-step pathway is chosen for its reliability and use of readily available starting materials. The key steps are:

-

Imino-Aldol Condensation: This step efficiently creates the crucial C-C bond and sets up the 1,3-amino alcohol precursor. The use of a tosyl protecting group on the imine activates it for nucleophilic attack and serves as a stable protecting group throughout the initial steps.

-

Reduction: Lithium aluminium hydride (LAH) is a powerful reducing agent capable of simultaneously reducing the ester to a primary alcohol and potentially the tosyl group, although the latter often requires harsher conditions. This reduction is critical for forming the 1,3-amino alcohol needed for cyclization.

-

Intramolecular Cyclization: The final ring-closing step is an intramolecular nucleophilic substitution. The hydroxyl group is typically converted into a better leaving group (e.g., a mesylate or tosylate) to facilitate the ring closure by the nitrogen atom.

Detailed Experimental Protocol

Scheme 1: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (Imine)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene, add p-toluenesulfonamide (1.0 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure imine.

Step 2: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propanoate (β-Amino Ester)

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 30 minutes to generate the lithium enolate.

-

Add a solution of the N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (1.0 eq) in dry THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[3]

Step 3: Synthesis of 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propane-1-ol (1,3-Amino Alcohol)

-

Dissolve the β-amino ester (1.0 eq) in dry THF and cool to 0 °C.

-

Slowly add a solution of lithium aluminium hydride (LAH) (2.0-3.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the 1,3-amino alcohol.

Step 4: Synthesis of this compound

-

Dissolve the 1,3-amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir at 0 °C for 1 hour. Wash the reaction mixture with water and brine, then dry over Na₂SO₄.

-

Remove the solvent and dissolve the crude mesylate in a suitable solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to promote intramolecular cyclization to form the N-tosylated azetidine.

-

The tosyl protecting group can be removed under reducing conditions (e.g., sodium naphthalenide or Mg/MeOH) to yield the final product, this compound. Purify by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a key component in several FDA-approved drugs and numerous clinical candidates. Its incorporation can lead to improved metabolic stability, enhanced solubility, and better binding affinity.[1][4]

Established Pharmacological Relevance of 2-Arylazetidines

Derivatives of the 2-arylazetidine core have demonstrated a wide array of biological activities, making this compound a valuable starting point for library synthesis.[5]

-

Antimicrobial Agents: The azetidine nucleus is famously a part of β-lactam antibiotics. Non-lactam azetidines have also been investigated for antibacterial and antifungal properties.[6][7]

-

Anticancer Activity: The rigid azetidine scaffold can orient substituents in a precise manner to interact with biological targets like kinases or other enzymes implicated in cancer.[8][9]

-

Central Nervous System (CNS) Activity: The ability of the azetidine ring to act as a bioisostere for other cyclic amines has led to its use in developing agents targeting CNS receptors.[1]

Caption: Potential therapeutic applications of the 2-arylazetidine scaffold.

Rationale for Further Investigation

This compound is an attractive candidate for further derivatization in drug discovery campaigns. The secondary amine of the azetidine ring provides a convenient handle for introducing a variety of substituents to explore structure-activity relationships (SAR). The 3-methoxyphenyl group itself is a common feature in many bioactive molecules, often involved in key interactions with protein targets.

Safety and Handling

As specific toxicological data for this compound is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The inherent properties of the 2-arylazetidine scaffold suggest that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to synthesize, handle, and explore the promising applications of this intriguing molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. home.iitk.ac.in [home.iitk.ac.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-(3-Methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its compact structure introduces significant angle strain (approximately 25.4 kcal/mol), which, while making it more reactive than its five-membered pyrrolidine counterpart, also renders it synthetically accessible and stable under many standard laboratory conditions.[1][2] This unique balance of stability and reactivity makes azetidines valuable synthetic intermediates.[2]

The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and its substitution pattern significantly influences basicity, solubility, and lipophilicity.[1]

-

Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.

-

Structural Rigidity and Novel Exit Vectors: The constrained conformation of the azetidine ring provides novel three-dimensional exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[1]

The subject of this guide, 2-(3-Methoxyphenyl)azetidine, combines the azetidine core with a methoxyphenyl group, a common feature in many biologically active compounds. The methoxy group can influence electronic properties and provide an additional hydrogen bond acceptor site, potentially modulating the molecule's interaction with biological targets.

Physicochemical Characteristics

While specific, experimentally determined data for this compound are not extensively reported, we can predict its core properties based on data from analogous compounds such as 2-phenylazetidine and general principles of physical organic chemistry.

Predicted Physical Properties

The following table summarizes the estimated physical properties of this compound. These values are derived from data for structurally similar compounds and computational predictions.

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on the appearance of similar 2-arylazetidines.[3] |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than 2-phenylazetidine due to the additional methoxy group. |

| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO). Limited solubility in water. | The hydrophobic phenyl ring and the polar azetidine and methoxy groups suggest this solubility profile. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | The azetidine nitrogen is basic. The exact pKa will be influenced by the electron-withdrawing effect of the phenyl ring. |

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound, which are crucial for its identification and characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 1H, Ar-H)

-

δ 6.80-6.95 (m, 3H, Ar-H)

-

δ 4.50-4.60 (m, 1H, CH-Ar)

-

δ 3.82 (s, 3H, OCH₃)

-

δ 3.40-3.60 (m, 2H, CH₂)

-

δ 2.40-2.60 (m, 2H, CH₂)

-

δ 2.00-2.20 (br s, 1H, NH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.0 (Ar-C-O)

-

δ 145.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 118.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 111.0 (Ar-CH)

-

δ 65.0 (CH-Ar)

-

δ 55.2 (OCH₃)

-

δ 50.0 (CH₂)

-

δ 30.0 (CH₂)

-

-

Mass Spectrometry (ESI+):

-

m/z: 164.1070 [M+H]⁺, calculated for C₁₀H₁₄NO⁺

-

Synthesis and Characterization: A Practical Approach

The synthesis of 2-arylazetidines can be achieved through various methods, with intramolecular cyclization of γ-amino alcohols or γ-haloamines being a common and effective strategy.[4][5] The following section outlines a plausible and detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[6][7]

Synthetic Pathway

A viable synthetic route to this compound involves the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol. This precursor can be synthesized from a commercially available starting material like 3-methoxyacetophenone.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanone oxime

-

To a solution of 3-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the oxime.

Step 2: Reduction of the Oxime to 1-(3-Methoxyphenyl)ethanamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of the oxime (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.

Step 3: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and dissolve the crude chloroacetamide in methanol.

-

Cool to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir at room temperature overnight.

-

Quench the reaction with water and extract with DCM. The combined organic layers are dried and concentrated to yield the amino alcohol.

Step 4: Intramolecular Cyclization to this compound

-

Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0 °C for 1 hour.

-

Add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the solids and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Workflow

A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.

Caption: A typical workflow for the characterization of synthesized this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by two features: the nucleophilic nitrogen of the azetidine ring and the potential for ring-opening reactions due to ring strain.

N-Functionalization

The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These reactions are fundamental for incorporating the this compound scaffold into larger, more complex molecules in the course of a drug discovery program.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions. This reactivity can be exploited for the synthesis of 1,3-difunctionalized acyclic compounds.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique combination of a strained heterocyclic ring and a methoxy-substituted aromatic moiety provides a rich scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an outline of its chemical reactivity. While further experimental validation of the predicted data is warranted, this document serves as a foundational resource to stimulate and guide future research and development efforts involving this promising molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CAS 22610-18-0: 2-phenylazetidine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Spectroscopic and Structural Elucidation of 2-(3-Methoxyphenyl)azetidine

Abstract: This document provides an in-depth technical guide on the synthesis and comprehensive spectroscopic characterization of the novel heterocyclic compound, 2-(3-Methoxyphenyl)azetidine. The azetidine ring is a crucial pharmacophore in modern drug discovery, and understanding the precise structural features of its derivatives is paramount for developing structure-activity relationships (SAR).[1] This guide details a robust synthetic protocol and offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Saturated four-membered azaheterocycles, particularly azetidines, are increasingly recognized as valuable building blocks in the design of therapeutic agents.[2] Their rigid, three-dimensional structure allows them to act as unique bioisosteres for other common chemical groups, often leading to improved metabolic stability, solubility, and target-binding affinity. The synthesis and characterization of novel azetidine derivatives are therefore of significant interest. This guide focuses on this compound, a compound featuring the key azetidine ring linked to a methoxy-substituted aromatic moiety, a common feature in biologically active molecules.

Synthetic Strategy and Experimental Protocol

The synthesis of substituted azetidines can be approached through various cyclization strategies.[2][3] For the title compound, a robust and efficient method involves the intramolecular cyclization of a suitable amino alcohol precursor. The causality behind this choice lies in the accessibility of starting materials and the stereochemical control that can often be exerted during the synthesis.

Proposed Synthetic Workflow

The proposed synthesis follows a multi-step sequence, beginning with commercially available starting materials. The workflow is designed to be logical and scalable.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Amino Alcohol Intermediate

-

To a solution of 3-methoxybenzaldehyde in methanol, add an equimolar amount of a suitable protected 3-amino-1-propanol derivative.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product via flash column chromatography to yield the N-substituted-3-amino-1-propanol.

Step 2: Intramolecular Cyclization

-

Dissolve the purified amino alcohol from Step 1 in dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride to activate the terminal hydroxyl group.

-

Stir the reaction at 0 °C for 1 hour.

-

Warm the reaction to room temperature and add a strong base (e.g., sodium hydride) to induce intramolecular cyclization.

-

Monitor the reaction by TLC until completion.

-

Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

-

Extract the final product, this compound, with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by flash column chromatography.

Spectroscopic Characterization and Data Interpretation

Structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected data and provide an expert interpretation based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For this compound, the spectrum can be divided into three distinct regions: the azetidine ring protons, the aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t | 1H | Ar-H5 | Triplet due to coupling with two adjacent aromatic protons. |

| ~ 6.80 - 6.90 | m | 3H | Ar-H2, Ar-H4, Ar-H6 | Complex multiplet for the remaining aromatic protons. |

| ~ 4.40 | t | 1H | Azetidine C2-H | Benzylic proton, shifted downfield by the adjacent nitrogen and aromatic ring. |

| ~ 3.85 | s | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methoxy group on an aromatic ring.[1] |

| ~ 3.60 | m | 2H | Azetidine C4-H₂ | Methylene protons adjacent to the nitrogen atom. |

| ~ 2.40 | m | 2H | Azetidine C3-H₂ | Methylene protons at the C3 position, typically the most upfield of the ring protons. |

| ~ 2.10 | br s | 1H | N-H | Broad singlet for the amine proton; chemical shift can be variable and may exchange with D₂O. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the methoxy group and the distinct carbons of the azetidine and aromatic rings are key diagnostic features.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | Ar C-O | Quaternary carbon attached to the electronegative oxygen, significantly deshielded. |

| ~ 142.0 | Ar C-Azetidine | Quaternary aromatic carbon attached to the azetidine ring. |

| ~ 129.5 | Ar CH | Aromatic methine carbon. |

| ~ 119.0 | Ar CH | Aromatic methine carbon. |

| ~ 113.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group, shielded by its electron-donating effect. |

| ~ 112.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group. |

| ~ 65.0 | Azetidine C2 | Carbon attached to both the nitrogen and the aromatic ring, downfield. |

| ~ 55.2 | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon.[4] |

| ~ 50.0 | Azetidine C4 | Carbon adjacent to the nitrogen atom. |

| ~ 25.0 | Azetidine C3 | Aliphatic carbon at the C3 position of the azetidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3300 | N-H Stretch | Secondary Amine (NH) | Medium |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Strong |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium |

| 1250 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) | Strong |

| 1150 | C-N Stretch | Amine | Medium |

| 1040 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) | Strong |

The presence of a sharp band around 3330 cm⁻¹ is indicative of the N-H stretch of the azetidine ring. Strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl ether linkage.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (Molecular Formula: C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol .

-

Expected Molecular Ion (M⁺): m/z = 163 (as [M]⁺) or 164 (as [M+H]⁺ in ESI+).

-

Key Fragmentation Pattern: A primary and highly diagnostic fragmentation pathway would be the benzylic cleavage, resulting in the loss of the azetidine ring to form a stable tropylium-like ion or a benzylic cation corresponding to the 3-methoxybenzyl fragment. Another likely fragmentation is the loss of a methyl group from the methoxy moiety.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and spectroscopic elucidation of this compound. The detailed protocols and predicted spectral data serve as a vital resource for scientists engaged in the synthesis of novel heterocyclic compounds. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous confirmation of the molecular structure, upholding the principles of scientific integrity and trustworthiness required in drug development and chemical research.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Stability and Reactivity Profile of 2-(3-Methoxyphenyl)azetidine

Abstract

Azetidines are a critical class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their role as rigid scaffolds that can enhance ligand efficiency and introduce valuable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the stability and reactivity of a specific, yet representative, member of this class: 2-(3-Methoxyphenyl)azetidine. We will dissect the core chemical principles governing its behavior, from the inherent ring strain of the azetidine core to the nuanced electronic influence of the 3-methoxyphenyl substituent. This document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals, aiming to facilitate the informed use of this versatile building block in complex molecular design and synthesis.

Introduction: The Strategic Value of 2-Aryl Azetidines

The azetidine ring, a saturated four-membered azaheterocycle, occupies a unique chemical space. Its significant ring strain (approximately 25.4 kcal/mol) renders it more reactive than its five-membered pyrrolidine counterpart, yet it is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[3][4] This balance of stability and latent reactivity makes azetidines powerful tools in drug discovery, enabling the creation of novel three-dimensional structures.

The 2-aryl azetidine motif, in particular, is a privileged scaffold. It introduces a defined stereochemical vector and allows for interaction with aromatic-binding pockets in biological targets. The specific nature of the aryl substituent is a key determinant of the molecule's overall electronic properties and, consequently, its stability and reactivity. This guide focuses on the 3-methoxyphenyl variant to provide a detailed, mechanistically grounded understanding of its chemical profile.

Molecular Structure and Physicochemical Characteristics

The structure of this compound is defined by two key components: the strained azetidine ring and the electronically influential 3-methoxyphenyl group.

-

The Azetidine Core: A four-membered ring containing one nitrogen atom. Its non-planar, puckered conformation is a direct consequence of angle strain. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

-

The 3-Methoxyphenyl Substituent: The methoxy group at the meta position of the phenyl ring exerts a significant influence on the molecule's electronic properties. Unlike an ortho- or para-methoxy group, which is strongly electron-donating through resonance, a meta-methoxy group is primarily classified as electron-withdrawing due to its inductive effect.[5] This electronic pull can subtly modulate the basicity of the azetidine nitrogen.

A summary of the predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value | Significance |

| Molecular Weight | 163.21 g/mol | Low molecular weight contributes favorably to ligand efficiency. |

| XLogP3 | 1.4 | Indicates moderate lipophilicity, often desirable for drug candidates. |

| pKa (Conjugate Acid) | ~4.0 - 5.0 | The basicity of the azetidine nitrogen is a critical determinant of stability, particularly in acidic media.[1] This value is lower than an unsubstituted azetidine due to the electron-withdrawing nature of the aryl group. |

| Hydrogen Bond Donor | 1 | The N-H group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor | 2 | The nitrogen atom and the methoxy oxygen can act as hydrogen bond acceptors. |

The Nexus of Reactivity: Ring Strain and the Azetidinium Ion

The chemical behavior of this compound is dominated by the interplay between its inherent ring strain and the reactivity of its nitrogen atom.

The Driving Force: Inherent Ring Strain

The azetidine ring's strain energy of ~25.4 kcal/mol is the primary thermodynamic driving force for its characteristic ring-opening reactions.[3][6] Any reaction that cleaves a C-N or C-C bond of the ring is energetically favorable as it relieves this strain. This makes the azetidine ring a "molecular spring," ready to release energy under appropriate chemical triggers.

The Gateway to Reactivity: The Azetidinium Ion

Under acidic conditions, the lone pair of the azetidine nitrogen is readily protonated, forming a positively charged azetidinium ion . This transformation is the single most important activation step in the degradation and reactivity of azetidines.[7][8] The protonation dramatically increases the ring's electrophilicity, making the ring carbons highly susceptible to nucleophilic attack. The pKa of the azetidine nitrogen is therefore a crucial parameter; a lower pKa means that a greater proportion of the molecule will exist in the highly reactive azetidinium form at a given acidic pH.[1]

The general pathway for acid-catalyzed activation and subsequent ring-opening is depicted below.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methoxy group - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the fundamental molecular and physicochemical properties of the compound, including its molecular formula and weight. A significant focus is placed on a robust, adaptable synthetic protocol for its preparation, grounded in established methodologies for 2-aryl-azetidine synthesis. Furthermore, this document outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on analogous structures, providing a valuable reference for researchers. The guide culminates in a discussion of the potential applications of this compound within drug development, contextualized by the known pharmacological relevance of the azetidine scaffold and methoxyphenyl moieties.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] Their inherent ring strain and conformational rigidity offer distinct advantages in the design of novel therapeutics. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The incorporation of an aryl group at the 2-position of the azetidine ring introduces a key pharmacophoric element, with 2-arylazetidines demonstrating a wide range of biological activities.[3] This guide focuses on a specific, yet representative, member of this class: this compound.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are calculated based on the chemical structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [4][5] |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCNC2 |

| LogP (Predicted) | 1.5 - 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis of this compound: A Detailed Protocol

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-methoxybenzylidene)aniline (Imine Formation)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in an appropriate solvent such as toluene or ethanol, add aniline (1.0 eq).

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (β-Lactam Formation)

-

Dissolve the crude N-(3-methoxybenzylidene)aniline (1.0 eq) and triethylamine (1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same dry solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.

Step 3: Synthesis of 1-phenyl-2-(3-methoxyphenyl)azetidine

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-2-(3-methoxyphenyl)azetidine.

Step 4: Deprotection to Yield this compound (Optional)

-

The N-phenyl group can be removed via hydrogenolysis. Dissolve the N-phenylazetidine derivative in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm.

-

Azetidine CH (at C2): A triplet or doublet of doublets around δ 4.0-4.5 ppm.

-

Azetidine CH₂ (at C3 and C4): Multiplets in the range of δ 2.0-3.5 ppm.

-

Methoxy Protons (OCH₃): A singlet around δ 3.8 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be downfield (around δ 159 ppm).

-

Azetidine CH (at C2): A signal around δ 60-70 ppm.

-

Azetidine CH₂ (at C3 and C4): Signals in the range of δ 25-45 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.[6][7]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 163.

-

Fragmentation Pattern: Expect fragmentation of the azetidine ring and loss of the methoxy group or the entire methoxyphenyl substituent. The fragmentation of aryl-substituted azetidin-2-ones often involves cleavage to yield ketene and anil fragments, and similar pathways can be anticipated for the reduced azetidine.[8]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents for several reasons:

-

The Azetidine Core: As previously mentioned, the azetidine ring acts as a rigid scaffold that can improve metabolic stability and provide unique vectors for substituent placement compared to larger, more flexible rings.[1] This can lead to improved potency and selectivity of drug candidates.[3]

-

The Methoxyphenyl Moiety: The methoxy group is a common feature in many approved drugs and natural products.[9] It can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also engage in specific hydrogen bond interactions with biological targets. The meta-substitution pattern of the methoxy group on the phenyl ring provides a distinct electronic and steric profile compared to ortho- or para-isomers, which can be exploited in structure-activity relationship (SAR) studies.

-

Potential Therapeutic Areas: The broader class of azetidine derivatives has shown promise in a multitude of therapeutic areas, including as antibacterial, anticancer, and central nervous system (CNS) active agents.[1] The combination of the azetidine ring with the methoxyphenyl group in this compound makes it an attractive scaffold for library synthesis and screening in various disease models.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its core properties, a detailed and adaptable synthetic protocol, and predicted spectroscopic data to aid in its synthesis and characterization. The inherent properties of the azetidine scaffold, combined with the electronic and steric influence of the 3-methoxyphenyl substituent, position this compound as a promising building block for the development of next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C10H13NO - Wikipedia [en.wikipedia.org]

- 5. Methcathinone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 8. Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)azetidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of a drug candidate. This technical guide provides a comprehensive analysis of the solubility of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document outlines its predicted solubility profile based on first principles, structural analogy, and an understanding of solute-solvent interactions. Furthermore, it details a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended to equip researchers with the theoretical foundation and practical methodology to effectively characterize the solubility of this compound and similar novel chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a cornerstone property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic in vivo performance. Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro biological screening.

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as valuable scaffolds in medicinal chemistry.[1] Their unique structural and conformational properties can impart favorable pharmacokinetic characteristics, including enhanced metabolic stability and improved solubility when compared to larger saturated amines.[1] The incorporation of a 2-(3-Methoxyphenyl) substituent introduces both polar and non-polar characteristics, creating a nuanced solubility profile that warrants careful investigation. This guide will delve into the factors governing the solubility of this specific molecule and provide a framework for its empirical determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its structural features and how they are likely to interact with different types of solvents.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capacity:

-

Azetidine Ring: This strained, four-membered nitrogen-containing ring is a key feature. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar solvents.[1] The basicity of the azetidine nitrogen will also influence its solubility in acidic aqueous media.[2]

-

Methoxyphenyl Group: The phenyl ring is inherently non-polar and lipophilic, favoring interactions with non-polar solvents. The methoxy (-OCH3) group, however, introduces a polar ether linkage and can act as a hydrogen bond acceptor. The methoxy group can influence the electronic properties and binding interactions of a molecule, and its impact on solubility can be complex, sometimes increasing lipophilicity while also allowing for specific polar interactions.[3][4]

Based on this structure, this compound can be classified as a moderately polar molecule with both hydrogen bond donor and acceptor capabilities.

Predicted Solubility Profile

Considering the interplay of the polar azetidine ring and the more non-polar methoxyphenyl group, a nuanced solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic ring and the polar functionalities.

-

Moderate Solubility: Predicted in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can engage in hydrogen bonding with the azetidine moiety, the non-polar character of the methoxyphenyl group may limit very high solubility. Acetone, a polar aprotic solvent, is also expected to show moderate solvating power.

-

Low to Insoluble: Anticipated in non-polar aliphatic solvents such as hexane and heptane. The intermolecular forces in these solvents (van der Waals forces) would be insufficient to overcome the lattice energy of the solid compound and the polar interactions within the this compound molecule.

-

Aqueous Solubility: The aqueous solubility is expected to be low due to the presence of the hydrophobic phenyl ring. However, the polar azetidine and methoxy groups will contribute to some degree of water solubility. The pH of the aqueous medium will significantly impact solubility; in acidic conditions, protonation of the basic azetidine nitrogen will form a more soluble salt.[5]

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[6][7]

Materials and Equipment

-

This compound (solid, of known purity)

-

A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., NMR, LC-MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for the generation of a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Adsorption of the compound to the filter should be assessed and minimized.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Hypothetical Quantitative Solubility Data

The following table presents a hypothetical but scientifically reasoned set of solubility data for this compound in common laboratory solvents at 25 °C.

| Solvent Category | Solvent | Dielectric Constant[8] | Relative Polarity[9][10] | Predicted Solubility Category | Hypothetical Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | 1.000 | Low | < 0.1 |

| Methanol | 32.7 | 0.762 | Moderate | 15 - 30 | |

| Ethanol | 24.5 | 0.654 | Moderate | 10 - 25 | |

| Isopropanol | 19.9 | 0.546 | Moderate | 5 - 15 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | High | > 100 |

| Dimethylformamide (DMF) | 36.7 | 0.386 | High | > 100 | |

| Acetonitrile | 37.5 | 0.460 | Moderate | 20 - 40 | |

| Acetone | 20.7 | 0.355 | Moderate | 30 - 50 | |

| Tetrahydrofuran (THF) | 7.5 | 0.207 | Moderate to High | 50 - 100 | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | 0.309 | High | > 100 |

| Chloroform | 4.8 | - | High | > 100 | |

| Toluene | 2.4 | 0.099 | Low to Moderate | 1 - 10 | |

| Hexane | 1.9 | 0.009 | Insoluble | < 0.01 |

Interpretation of Solubility Trends

The expected solubility trends can be explained by the predominant intermolecular forces between this compound and the various solvents.

Caption: Molecular interactions influencing solubility.

-

In Polar Protic Solvents: The primary interaction is hydrogen bonding between the solvent's hydroxyl group and the azetidine's nitrogen and N-H group. The solubility is moderated by the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the non-polar methoxyphenyl group.

-

In Polar Aprotic Solvents: Strong dipole-dipole interactions between the solvent and the polar functionalities of this compound are the main driving force for dissolution. The lack of a strong hydrogen-bonding network in the solvent allows for easier accommodation of the solute molecule.

-

In Non-Polar Solvents: The weak van der Waals forces in non-polar solvents are generally insufficient to overcome the cohesive forces of the solid solute, which are governed by its own polar interactions and crystal lattice energy. The aromatic nature of toluene allows for some π-π stacking interactions with the phenyl ring, leading to slightly higher solubility compared to aliphatic hydrocarbons like hexane.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylazetidines

Introduction: The Significance of 2-Arylazetidines in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise planar molecules make it a valuable building block for the development of novel therapeutics. Among substituted azetidines, the 2-arylazetidine core is of particular interest, appearing in a range of biologically active compounds and serving as a key intermediate in the synthesis of more complex molecular architectures. The development of robust and efficient synthetic methods to access this important structural motif is therefore of paramount importance to researchers in drug development and organic synthesis.

This application note provides a detailed overview and experimental protocol for the palladium-catalyzed synthesis of 2-arylazetidines from readily available 3-iodoazetidines and arylboronic acids. This innovative method proceeds via a fascinating migration/coupling cascade, offering a unique and powerful tool for the construction of these valuable compounds.[1][2]

Mechanistic Insights: A Palladium-Catalyzed Migration/Coupling Cascade

The palladium-catalyzed synthesis of 2-arylazetidines from 3-iodoazetidines is a sophisticated transformation that proceeds through a proposed multi-step catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to initiate with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 3-iodoazetidine. Subsequent β-hydride elimination from the resulting palladium(II) intermediate is a key step, leading to the formation of a transient 1,2-dihydroazete. This strained intermediate can then undergo hydropalladation, followed by transmetalation with the arylboronic acid and reductive elimination to yield the final 2-arylazetidine product and regenerate the active palladium(0) catalyst.[1][2]

A plausible catalytic cycle for this transformation is depicted below:

Figure 1: Proposed catalytic cycle for the synthesis of 2-arylazetidines.

Experimental Workflow: From Starting Materials to Purified Product

The successful execution of this palladium-catalyzed synthesis requires careful attention to detail, particularly with regards to the exclusion of air and moisture. The general workflow involves the preparation of the starting materials, assembly of the reaction under an inert atmosphere, execution of the catalytic reaction, and subsequent purification of the desired 2-arylazetidine product.

Figure 2: General experimental workflow for 2-arylazetidine synthesis.

Detailed Experimental Protocol

This protocol is adapted from the supporting information of the seminal publication by Yang et al. in Organic Letters.[1][2] Researchers should always first consult the original literature and perform appropriate risk assessments before commencing any chemical synthesis.

Materials and Reagents:

-

N-Boc-3-iodoazetidine (or other appropriately protected 3-iodoazetidine)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

[1,1′-biphenyl]-2-yldicyclohexylphosphane (also known as 2-dicyclohexylphosphino-2'- (N,N-dimethylamino)biphenyl or DavePhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add N-Boc-3-iodoazetidine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), palladium(II) acetate (5 mol%), and [1,1′-biphenyl]-2-yldicyclohexylphosphane (10 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add potassium phosphate (2.0 equiv.), anhydrous toluene, and degassed water. The typical solvent ratio is toluene:water 10:1.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the specified reaction time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylazetidine.

Substrate Scope and Performance

The palladium-catalyzed migration/coupling of 3-iodoazetidines with arylboronic acids demonstrates good functional group tolerance and provides access to a variety of 2-arylazetidines in moderate to good yields. The following table summarizes the performance of this methodology with a range of substrates as reported in the literature.[1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-Boc-2-phenylazetidine | 75 |

| 2 | 4-Methylphenylboronic acid | N-Boc-2-(p-tolyl)azetidine | 82 |

| 3 | 4-Methoxyphenylboronic acid | N-Boc-2-(4-methoxyphenyl)azetidine | 85 |

| 4 | 4-Fluorophenylboronic acid | N-Boc-2-(4-fluorophenyl)azetidine | 71 |

| 5 | 4-Chlorophenylboronic acid | N-Boc-2-(4-chlorophenyl)azetidine | 68 |

| 6 | 3-Methoxyphenylboronic acid | N-Boc-2-(3-methoxyphenyl)azetidine | 78 |

| 7 | 2-Methylphenylboronic acid | N-Boc-2-(o-tolyl)azetidine | 65 |

| 8 | Naphthalen-2-ylboronic acid | N-Boc-2-(naphthalen-2-yl)azetidine | 73 |

Conclusion and Future Outlook

The palladium-catalyzed synthesis of 2-arylazetidines via a migration/coupling cascade of 3-iodoazetidines represents a significant advancement in the field of heterocyclic chemistry. This method provides a reliable and versatile route to a class of compounds with high potential in drug discovery and development. The mechanistic novelty of this transformation opens avenues for further exploration, including the development of enantioselective variants and the expansion of the substrate scope to include a wider range of heterocyclic and functionalized coupling partners. As our understanding of high-oxidation-state palladium catalysis grows, we can anticipate the emergence of even more sophisticated and efficient methods for the synthesis of complex, three-dimensional molecules.[3]

References

Application Notes and Protocols for the N-Protection of 2-(3-Methoxyphenyl)azetidine

Introduction: The Strategic Importance of N-Protected Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for other functionalities have led to its incorporation into numerous clinically successful drugs.[1][2][3] The 2-(3-methoxyphenyl)azetidine moiety, in particular, presents a valuable building block for the synthesis of novel therapeutics targeting a range of biological targets. The methoxyphenyl group can engage in crucial interactions within protein binding pockets, while the azetidine core provides a rigid framework for orienting pharmacophoric elements.

To effectively utilize this compound in multi-step synthetic campaigns, strategic protection of the secondary amine is paramount. The choice of the nitrogen protecting group is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various downstream transformations, and be selectively removed without affecting other sensitive functional groups.

This comprehensive guide provides detailed, field-proven protocols for the N-protection of this compound with three of the most widely employed protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The causality behind experimental choices, potential challenges, and optimization strategies are discussed to equip researchers, scientists, and drug development professionals with the knowledge to confidently execute these critical transformations.

Understanding the Substrate: this compound

The reactivity of the azetidine nitrogen in this compound is influenced by both steric and electronic factors. The presence of the 2-aryl substituent introduces steric hindrance around the nitrogen atom, which may necessitate slightly more forcing reaction conditions compared to unsubstituted azetidine. Electronically, the nitrogen lone pair is available for nucleophilic attack on the protecting group reagent. The protocols outlined below have been designed to effectively address these characteristics.

Protocol I: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[4][5][6] The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc anhydride).[4][7]

Causality of Experimental Choices

The selection of di-tert-butyl dicarbonate as the protecting group source is based on its high reactivity and the clean byproducts of the reaction (tert-butanol and carbon dioxide).[5] A base is required to neutralize the acidic byproduct formed during the reaction. Sodium bicarbonate is a mild and effective choice for this purpose. Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve both the substrate and the reagent, and its relatively low boiling point facilitates product isolation.

Experimental Workflow: N-Boc Protection

Caption: Workflow for N-Boc protection of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add sodium bicarbonate (2.0 eq).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-(3-methoxyphenyl)azetidine.

Protocol II: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines.[8][9] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and selective deprotection method.[8][10] The most common reagent for introducing the Cbz group is benzyl chloroformate.[8][11][12]

Causality of Experimental Choices

Benzyl chloroformate is a highly reactive reagent for the Cbz protection of amines.[10][11] The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting material and drive the reaction to completion.[10] A biphasic system with an aqueous solution of a mild inorganic base like sodium bicarbonate is often employed, a method known as the Schotten-Baumann condition.[10][13] Tetrahydrofuran (THF) is used as a co-solvent to ensure miscibility of the organic substrate with the aqueous base.

Experimental Workflow: N-Cbz Protection

Caption: Workflow for N-Cbz protection of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.2 M). Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C.

-

Reagent Addition: Add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Aqueous Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield N-Cbz-2-(3-methoxyphenyl)azetidine.[10]

Protocol III: N-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[13][14] This orthogonality is highly advantageous in complex synthetic sequences.[13] The Fmoc group is typically introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][15]

Causality of Experimental Choices

Fmoc-Cl is a reactive agent for the introduction of the Fmoc group.[13] Similar to the Cbz protection, a base is required to neutralize the HCl generated during the reaction. Anhydrous conditions using a non-nucleophilic organic base like pyridine in a non-protic solvent such as dichloromethane are often preferred to avoid hydrolysis of the Fmoc-Cl.[13]

Experimental Workflow: N-Fmoc Protection

Caption: Workflow for N-Fmoc protection of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon). Add pyridine (1.5 eq) and cool the solution to 0 °C.

-

Reagent Addition: Add a solution of Fmoc-Cl (1.1 eq) in anhydrous DCM dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-2-(3-methoxyphenyl)azetidine.

Data Summary and Comparison

| Protecting Group | Reagent | Base | Solvent | Typical Yield | Key Advantages | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate | NaHCO₃ | DCM | >90% | Stable to base and nucleophiles | Acidic (e.g., TFA, HCl)[4] |

| Cbz | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | >85% | Stable to acid and base | Catalytic Hydrogenolysis[8] |

| Fmoc | Fmoc-Cl | Pyridine | DCM | >90% | Stable to acid, base-labile | Basic (e.g., Piperidine in DMF)[13][14] |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, ensure all reagents are pure and dry, especially for the Fmoc protection which is moisture-sensitive.[13] For sterically hindered substrates, slightly elevated temperatures or a longer reaction time may be necessary.

-

Incomplete Reactions: If the reaction does not go to completion, a slight excess of the protecting group reagent (e.g., 1.3-1.5 eq) can be added.

-

Side Reactions: In the case of the Cbz and Fmoc protections, the formation of the corresponding carbonate from hydrolysis of the chloroformate can be a side reaction. Using anhydrous conditions and adding the reagent slowly at low temperatures can minimize this.

Conclusion

The successful N-protection of this compound is a critical first step in its utilization as a valuable building block in drug discovery programs. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned synthetic route and the compatibility of their respective deprotection conditions with other functional groups in the molecule. The detailed protocols provided herein offer reliable and reproducible methods for achieving high yields of the desired N-protected products, empowering researchers to advance their synthetic endeavors with confidence.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]